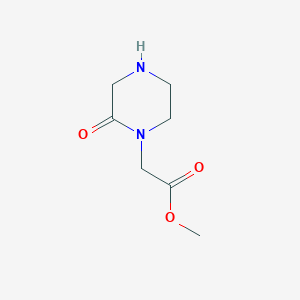

Methyl 2-(2-oxopiperazin-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-oxopiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-4-6(9)10/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAOZMNASRCCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650848 | |

| Record name | Methyl (2-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32705-79-6 | |

| Record name | Methyl 2-oxo-1-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32705-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(2-oxopiperazin-1-yl)acetate: A Privileged Scaffold in Modern Drug Discovery

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of Methyl 2-(2-oxopiperazin-1-yl)acetate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document elucidates its chemical identity, synthesis, and its pivotal role as a structural motif in the design of novel therapeutics, particularly for neurodegenerative diseases.

Core Compound Identification and Properties

Chemical Identity:

This compound is a derivative of piperazine, featuring a lactam functionality and a methyl acetate substituent on one of the nitrogen atoms. Its unique structural characteristics make it a valuable building block in medicinal chemistry.

CAS Number: 32705-79-6[1][2][3]

It is crucial to distinguish this compound from its hydrochloride salt, which has the CAS number 32705-78-5.[4][5]

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₃ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Solid | [3][4] |

| SMILES | O=C(OC)CN1C(CNCC1)=O | [1] |

Strategic Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be devised based on established principles of N-alkylation of lactams. The proposed synthesis involves the N-alkylation of piperazin-2-one with a suitable methyl haloacetate.

Proposed Synthetic Pathway: N-Alkylation of Piperazin-2-one

The core of this synthesis is the nucleophilic substitution reaction where the secondary amine within the piperazin-2-one ring attacks the electrophilic carbon of a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate.

Diagram of the Proposed Synthesis of this compound

Sources

- 1. 32705-79-6|this compound|BLD Pharm [bldpharm.com]

- 2. You are being redirected... [hit2lead.com]

- 3. Methyl (2-oxopiperazin-1-yl)acetate | CymitQuimica [cymitquimica.com]

- 4. methyl (2-oxopiperazin-1-yl)acetate hydrochloride | 32705-78-5 [sigmaaldrich.com]

- 5. 32705-78-5|Methyl (2-oxopiperazin-1-yl)acetate hyrdochloride|BLD Pharm [bldpharm.com]

Methyl 2-(2-oxopiperazin-1-yl)acetate Hydrochloride: A Comprehensive Technical Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions have cemented its role in the design of novel pharmaceuticals. Within this broad class, the 2-oxopiperazine (or piperazinone) moiety presents a synthetically versatile and structurally significant variant. This guide provides an in-depth technical exploration of a specific derivative, Methyl 2-(2-oxopiperazin-1-yl)acetate hydrochloride.

This document is structured to serve the needs of researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, aiming instead to provide a causal understanding of experimental choices, a framework for self-validating protocols, and a robust foundation of authoritative knowledge. The insights presented herein are synthesized from established chemical principles and field-proven methodologies to empower your research and development endeavors.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

1.1. Molecular Structure and Nomenclature

-

1.2. Physicochemical Data Summary

-

1.3. Spectroscopic and Crystallographic Insights

-

-

Synthesis and Purification

-

2.1. Retrosynthetic Analysis and Strategic Considerations

-

2.2. Detailed Experimental Protocol: Synthesis

-

2.3. Workflow for Purification and Salt Formation

-

-

Analytical Characterization and Quality Control

-

3.1. Core Analytical Techniques

-

3.2. Protocol: Purity Determination by HPLC-UV

-

-

Potential Applications in Drug Discovery

-

4.1. The Piperazinone Moiety as a Bioactive Scaffold

-

4.2. Hypothetical Signaling Pathway Engagement

-

-

Handling, Storage, and Safety

-

References

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

This compound hydrochloride is the hydrochloride salt of the parent compound, this compound. The core structure consists of a piperazin-2-one ring N-substituted at the 1-position with a methyl acetate group. The hydrochloride salt form is achieved by the protonation of the more basic secondary amine at the 4-position of the piperazinone ring.

-

IUPAC Name: this compound hydrochloride

-

CAS Number: 1189698-89-1

-

Molecular Formula: C₇H₁₃ClN₂O₃

-

Molecular Weight: 208.64 g/mol

Physicochemical Data Summary

The following table summarizes key physicochemical properties. This data is critical for experimental design, including solvent selection for reactions and analytical methods, as well as for formulation development.

| Property | Value | Significance in Research & Development |

| Molecular Formula | C₇H₁₃ClN₂O₃ | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 208.64 g/mol | Essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |

| Appearance | White to Off-White Solid | A basic quality control parameter; deviations may indicate impurities or degradation. |

| Solubility | Soluble in Water and Methanol | Crucial for selecting appropriate solvents for biological assays, reactions, and analytical testing. |

| Melting Point | 198 - 202 °C (decomposes) | A sharp melting point range is an indicator of high purity. Decomposition suggests thermal instability. |

Spectroscopic and Crystallographic Insights

Spectroscopic analysis is fundamental to confirming the identity and structure of the synthesized molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), singlets or multiplets for the methylene protons of the acetate and piperazinone ring, and broad signals for the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Key signals would include the carbonyl carbons of the ester (~170 ppm) and the amide (~165 ppm), and the various aliphatic carbons of the ring and substituent.

-

Mass Spectrometry (MS): Determines the mass-to-charge ratio, confirming the molecular weight. For this compound, Electrospray Ionization (ESI) in positive mode would be expected to show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 173.09.

-

Infrared (IR) Spectroscopy: Identifies functional groups. Characteristic peaks would include C=O stretching vibrations for the amide and ester groups (around 1650-1750 cm⁻¹) and N-H stretching for the secondary amine/ammonium salt (around 3200-3400 cm⁻¹).

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound typically involves a nucleophilic substitution reaction. The choice of starting materials is driven by commercial availability, cost, and reaction efficiency. A common and logical approach involves the N-alkylation of piperazin-2-one with a suitable electrophile, such as methyl bromoacetate.

Expertise in Action: The selection of a base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over bases like triethylamine. This minimizes side reactions, such as the base itself acting as a nucleophile. The choice of solvent (e.g., acetonitrile or DMF) is dictated by the solubility of the reactants and its ability to facilitate an Sₙ2 reaction mechanism.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of the free base, which is subsequently converted to the hydrochloride salt.

Self-Validating System: Each step includes a rationale and an in-process check to ensure the reaction is proceeding as expected, minimizing downstream failures.

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperazin-2-one (1.0 eq).

-

Add anhydrous acetonitrile (ACN) to create a slurry (approx. 0.5 M concentration).

-

Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the ester and other side reactions. Nitrogen atmosphere prevents oxidation.

-

-

Base Addition:

-

Add diisopropylethylamine (DIPEA) (1.2 eq) to the slurry and stir for 10 minutes at room temperature.

-

Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the piperazin-2-one, generating the nucleophile in situ. Using a slight excess ensures complete deprotonation.

-

-

Electrophile Addition:

-

Slowly add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

In-Process Check: An exotherm (release of heat) may be observed. The addition should be controlled to maintain the reaction temperature below 40 °C.

-

Rationale: Slow addition prevents a rapid, uncontrolled reaction and minimizes the formation of dialkylated byproducts.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (piperazin-2-one) is consumed.

-

Trustworthiness: Direct monitoring of the reaction provides empirical evidence of completion, rather than relying on arbitrary time points.

-

-

Workup:

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the ACN.

-

Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to remove unreacted starting materials and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base product.

-

Workflow for Purification and Salt Formation

Caption: Workflow for purification and hydrochloride salt formation.

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Rationale: This step is essential to remove unreacted starting materials, the DIPEA salt, and any byproducts, ensuring high purity of the free base before salt formation.

-

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether (Et₂O) or methanol.

-

Slowly add a solution of hydrogen chloride (HCl) in dioxane or Et₂O (typically 1.1 equivalents) with stirring.

-

In-Process Check: The hydrochloride salt should precipitate out of the solution as a white solid.

-

Rationale: The use of an anhydrous HCl solution is critical to prevent the introduction of water, which could affect the stability and crystalline nature of the final product.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any residual soluble impurities.

-

Dry the final product under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

-

Analytical Characterization and Quality Control

Core Analytical Techniques

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of the compound.

-

High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reversed-phase method (e.g., C18 column) with a mobile phase of water and acetonitrile (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is typically employed. Purity is determined by the area percentage of the main peak detected by a UV detector.

-

Nuclear Magnetic Resonance (NMR): Confirms the chemical structure and can detect impurities that may not be visible by HPLC-UV (e.g., residual solvents).

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base.

-

Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values must be within ±0.4% of the theoretical values calculated from the molecular formula (C₇H₁₃ClN₂O₃) to confirm elemental composition and purity.

Protocol: Purity Determination by HPLC-UV

-

System: HPLC with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the hydrochloride salt in water or a water/acetonitrile mixture.

-

Acceptance Criteria: Purity should be ≥95% for research-grade material, with higher requirements for advanced development stages.

Potential Applications in Drug Discovery

The Piperazinone Moiety as a Bioactive Scaffold

The piperazinone ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its value stems from:

-

Structural Rigidity: Compared to a more flexible piperazine, the amide group in the piperazinone ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding to a biological target.

-

Hydrogen Bonding: The ring contains both hydrogen bond donors (the N-H at the 4-position) and acceptors (the carbonyl oxygen), allowing for versatile interactions with protein active sites.

-

Synthetic Tractability: The nitrogen atoms provide convenient handles for chemical modification, allowing for the rapid generation of diverse chemical libraries for screening.

Derivatives of piperazinone have been investigated for a wide range of biological activities, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes, as antiviral agents, and as central nervous system (CNS) agents.

Hypothetical Signaling Pathway Engagement

While the specific targets of this compound are not publicly established, we can hypothesize its role as a fragment or lead compound in a drug discovery cascade targeting a specific protein class, such as a kinase or a protease.

Caption: Hypothetical role in a drug discovery screening cascade.

In a typical screening workflow, this compound would be tested in a high-throughput screen against a panel of targets. If it shows activity (e.g., inhibits an enzyme), it would progress to more detailed mechanistic studies to confirm its mode of action and to serve as a starting point for lead optimization, where medicinal chemists would systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties.

Handling, Storage, and Safety

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. As a hydrochloride salt, it is expected to be more stable and less hygroscopic than its corresponding free base, making it suitable for long-term storage.

References

Note: As this specific compound has limited public data, the references below are representative of the synthesis and characterization of related piperazinone structures and general chemical principles.

-

Synthesis of Piperazinone Derivatives: "A Practical Synthesis of Piperazin-2-one and Its N-Substituted Derivatives." Organic Process Research & Development, American Chemical Society. (A representative journal for synthetic methodologies). URL: [Link]

-

Spectroscopic Data Interpretation: "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan. A standard textbook for the interpretation of NMR, IR, and MS data. URL: [Link]

-

Flash Chromatography Techniques: "Practical Organic Synthesis: A Student's Guide" by Schoffstall, Gaddis, and Druelinger. Provides practical guidance on purification techniques. URL: [Link]

-

Medicinal Chemistry of Privileged Scaffolds: "The Privileged Structures of Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society. (A representative journal for discussions on pharmacophores like piperazine). URL: [Link]

-

CAS Registry: Chemical Abstracts Service, a division of the American Chemical Society. The authoritative source for chemical information and CAS numbers. URL: [Link]

A Comprehensive Guide to the Crystal Structure Analysis of Methyl 2-(2-oxopiperazin-1-yl)acetate: From Synthesis to Advanced Structural Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and biological activity. For drug development professionals, a deep understanding of a compound's crystal structure is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide provides a comprehensive, field-proven workflow for the crystal structure analysis of "Methyl 2-(2-oxopiperazin-1-yl)acetate," a heterocyclic compound of interest in medicinal chemistry. As no public crystal structure data for this specific molecule is currently available, this document serves as a complete roadmap, guiding researchers through synthesis, crystallization, data collection, structure solution, refinement, and advanced structural analysis. The methodologies detailed herein are grounded in established crystallographic principles and leverage industry-standard software to ensure the generation of a robust and publishable crystal structure.

Introduction: The Significance of Crystalline Architecture

The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs. The introduction of an oxo group and an acetate moiety, as in this compound, presents a molecule with intriguing potential for forming specific intermolecular interactions that can dictate its solid-state properties and its binding affinity to biological targets. Elucidating the precise three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is therefore not merely an academic exercise but a critical step in its development as a potential therapeutic agent.

This guide will provide a detailed, step-by-step protocol, explaining the "why" behind each "how," to empower researchers to confidently undertake the crystal structure determination of this and similar novel compounds.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful SC-XRD experiment. This section outlines a plausible synthetic route and a systematic approach to obtaining diffraction-quality crystals.

Proposed Synthesis of this compound

While various synthetic routes to piperazinone derivatives exist, a common approach involves the cyclization of appropriate precursors.[1][2] A potential synthetic pathway for the title compound is proposed in Figure 1. This involves the reaction of a suitably protected ethylenediamine derivative with a haloacetylating agent, followed by cyclization and subsequent esterification.

Experimental Protocol: Synthesis

-

N-alkylation of a protected piperazinone: To a solution of 2-oxopiperazine in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

-

Addition of the acetate moiety: Slowly add methyl 2-bromoacetate to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[3]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] It is an empirical science that requires screening a variety of conditions. The primary goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques for Small Organic Molecules: [5][6]

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals may form at the interface between the two liquids.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of a small amount of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

-

Initial Screening: Set up a crystallization screen using the slow evaporation method with the solvents in which the compound is sparingly soluble.

-

Advanced Screening: If the initial screen is unsuccessful, proceed with vapor diffusion experiments, pairing a good solvent with a miscible anti-solvent.

-

Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, concentration, solvent ratios) to improve crystal size and quality.

Sources

- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

"Methyl 2-(2-oxopiperazin-1-yl)acetate" potential biological targets

An In-Depth Technical Guide to the Potential Biological Targets of Methyl 2-(2-oxopiperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic molecule featuring a 2-oxopiperazine core, a scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs provide a strong basis for predicting a range of potential biological targets. This guide synthesizes information from analogous structures to provide a comprehensive overview of likely target classes, and outlines a robust, multi-tiered strategy for the experimental identification and validation of these targets. By leveraging principles of chemical biology and pharmacology, we aim to equip researchers with the foundational knowledge and practical methodologies required to elucidate the mechanism of action of this and structurally related compounds.

Introduction: Unveiling Therapeutic Potential Through Structural Analogy

The journey of a novel chemical entity from synthesis to therapeutic application is contingent on the precise identification of its biological target(s). This compound, while not a widely studied compound, is built upon the 2-oxopiperazine scaffold. This heterocyclic system is a recognized "privileged structure" in drug discovery, capable of interacting with a diverse array of biological macromolecules. The core hypothesis of this guide is that by dissecting the molecule into its constituent pharmacophores—the 2-oxopiperazine ring and the N-acetic acid methyl ester side chain—we can infer a logical set of potential biological targets.

The 2-oxopiperazine moiety can be viewed as a rigid, conformationally constrained dipeptide mimetic.[1] This structural feature is frequently exploited to mimic the turns and loops of peptides, enabling interaction with protein targets that have evolved to recognize such motifs. The broader piperazine class of compounds is renowned for its wide range of pharmacological activities, particularly in the central nervous system (CNS).[2][3] This guide will therefore explore potential targets at the intersection of these two structural classes, providing a roadmap for systematic investigation.

Predicted Biological Target Classes

Based on the structural characteristics of this compound, we can categorize its potential biological targets into several key classes.

G-Protein Coupled Receptors (GPCRs)

The peptidomimetic nature of the 2-oxopiperazine core makes GPCRs a primary class of potential targets. Many GPCRs are activated by peptide hormones and neurotransmitters, and small molecules that mimic the conformation of these endogenous ligands can act as agonists or antagonists.

-

Rationale: The rigid 2-oxopiperazine scaffold can mimic the β- or γ-turns present in many bioactive peptides.[] This conformational constraint can lead to high-affinity binding to the orthosteric or allosteric sites of GPCRs.

-

Examples from Structurally Related Compounds:

-

PAR1 Antagonists: 2-oxopiperazine derivatives have been synthesized as potential antagonists of the Protease-Activated Receptor 1 (PAR1), a GPCR involved in platelet aggregation.[5]

-

Dermorphin Analogues: The 2-oxopiperazin-2-one ring has been incorporated into analogues of dermorphin, an opioid peptide, demonstrating interaction with opioid receptors.[6]

-

CNS Receptors: The broader class of piperazine-containing molecules has a well-documented history of targeting CNS receptors, including serotonergic, dopaminergic, and adrenergic receptors.[7]

-

Enzymes

The structural features of this compound suggest potential interactions with several classes of enzymes.

-

Rationale: The amide bond within the 2-oxopiperazine ring and the ester group of the side chain are potential points of interaction with the active sites of enzymes, particularly proteases and esterases.

-

Examples from Structurally Related Compounds:

-

Proteases: The peptidomimetic character of the 2-oxopiperazine core suggests it could be a substrate or inhibitor for various proteases.

-

Kinases: Piperazine derivatives are prevalent in the development of kinase inhibitors for oncology, where the piperazine ring often serves as a key linker element.[8]

-

Esterases: The methyl ester side chain is a potential substrate for carboxylesterases, which could lead to in vivo hydrolysis to the corresponding carboxylic acid, a common metabolic pathway that could alter the compound's biological activity and pharmacokinetic profile.

-

Ion Channels

Certain piperazine-containing compounds have been shown to modulate the activity of ion channels.

-

Rationale: The basic nitrogen atoms of the piperazine ring can become protonated at physiological pH, allowing for electrostatic interactions with the charged residues within the pores of ion channels.

-

Examples from Structurally Related Compounds: Various piperazine derivatives have been investigated as modulators of calcium, sodium, and potassium channels.

A Multi-Tiered Strategy for Target Identification and Validation

A systematic approach combining in silico, in vitro, and cell-based methodologies is essential for the accurate identification and validation of the biological targets of this compound.

Tier 1: In Silico Target Prediction

Computational methods provide a rapid and cost-effective means to generate an initial list of putative targets.

-

Methodology:

-

Ligand-Based Approaches: Utilize platforms such as SwissTargetPrediction, ChEMBL, and PubChem to identify proteins that are known to bind to structurally similar compounds.

-

Structure-Based Approaches: If a high-resolution structure of a predicted target is available, molecular docking studies can be performed to predict the binding mode and estimate the binding affinity of this compound.

-

Experimental Workflow: In Silico Target Prediction

Caption: In silico workflow for target prediction.

Tier 2: In Vitro Target Validation

Biochemical and biophysical assays are employed to confirm direct binding and functional modulation of the predicted targets.

-

Methodology:

-

Binding Assays:

-

Radioligand Binding Assays: To quantify the affinity of the compound for a specific receptor.

-

Surface Plasmon Resonance (SPR): To measure the kinetics of binding (on- and off-rates) in real-time.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

-

-

Functional Assays:

-

Enzyme Inhibition Assays: To determine the IC50 or Ki value of the compound against a purified enzyme.

-

Receptor Functional Assays: For GPCRs, assays such as cAMP measurement, calcium flux, or β-arrestin recruitment can be used to determine if the compound acts as an agonist or antagonist.

-

-

Table 1: Representative In Vitro Assays for Target Validation

| Target Class | Assay Type | Key Parameters Measured |

| GPCRs | Radioligand Binding | Ki (inhibition constant) |

| cAMP Assay | EC50/IC50 (potency) | |

| Calcium Flux Assay | EC50/IC50 (potency) | |

| Enzymes | Enzyme Inhibition Assay | IC50/Ki (inhibition constant) |

| Ion Channels | Patch-Clamp Electrophysiology | Modulation of ion currents |

Tier 3: Cell-Based Target Engagement and Phenotypic Screening

Cellular assays are crucial to confirm that the compound engages its target in a physiological context and elicits a functional response.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.

-

Phenotypic Screening: Utilize high-content imaging or other cell-based assays to assess the effect of the compound on cellular processes relevant to the predicted target's function (e.g., cell proliferation, migration, apoptosis).

-

Target Knockdown/Knockout Studies: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. A loss of the compound's cellular activity in these modified cells provides strong evidence for on-target effects.

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or vehicle control for a specified time.

-

Harvesting and Lysis: Harvest cells and lyse them to release cellular proteins.

-

Heating: Aliquot the cell lysate and heat at a range of temperatures (e.g., 40-70°C) for a defined period.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway: Hypothetical GPCR Antagonism

Caption: Hypothetical antagonism of a GPCR pathway.

Conclusion and Future Directions

This compound, by virtue of its 2-oxopiperazine core, represents a promising starting point for the development of novel therapeutic agents. While its specific biological targets remain to be elucidated, a rational, structure-guided approach can significantly streamline the target identification process. The multi-tiered strategy outlined in this guide, progressing from in silico prediction to in vitro validation and finally to cell-based confirmation of target engagement, provides a robust framework for de-orphaning this and other novel chemical entities. The insights gained from such studies will not only illuminate the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships of the versatile 2-oxopiperazine scaffold.

References

- This reference is not available in the provided search results.

-

Bioactive ∆ 5 -2-oxopiperazines currently under the drug - ResearchGate. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

-

Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed. Available at: [Link]

-

Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

-

2-Oxopiperazine-based gamma-turn conformationally constrained peptides: synthesis of CCK-4 analogues - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-Methyl-2-(2-oxopiperazin-1-yl)acetate-Synthesis-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperazinone Scaffold

Methyl 2-(2-oxopiperazin-1-yl)acetate is a heterocyclic organic compound featuring a central 2-oxopiperazine ring. This six-membered ring, containing two nitrogen atoms and a ketone functional group, is a prominent structural motif in medicinal chemistry. The piperazine core is considered a "privileged scaffold" due to its ability to serve as a versatile framework in the design of compounds that can interact with a wide array of biological targets. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthesis protocol, and its significant role as a building block in the development of novel therapeutics.

Core Compound Identification and Properties

Accurate identification is critical for any chemical synthesis and application. The key properties and identifiers for this compound are summarized below.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 89852-17-5 | [1][2][5][6] |

| Molecular Formula | C₇H₁₂N₂O₃ | [1][2][4] |

| Molecular Weight | 172.18 g/mol | [1][2][4] |

| IUPAC Name | methyl 2-(3-oxopiperazin-2-yl)acetate | [1] |

| Synonyms | Methyl (3-oxo-2-piperazinyl)acetate, (3-Oxo-piperazin-2-yl)-acetic acid methyl ester | [1][3] |

| SMILES | COC(=O)CC1C(=O)NCCN1 | [1] |

| InChI Key | IPEHBEGTVNYMPV-UHFFFAOYSA-N | [1][3] |

| Physical Form | Solid | [3] |

| Purity | ≥95% (Typical commercial grade) | [2][3] |

Synthesis and Mechanistic Insights

The most direct and common route for synthesizing this compound is through the N-alkylation of 2-oxopiperazine. This reaction is a classic example of nucleophilic substitution, where the secondary amine on the piperazinone ring acts as a nucleophile.

Experimental Rationale:

The choice of reagents and conditions is dictated by the need to facilitate the nucleophilic attack of the piperazinone nitrogen onto the electrophilic carbon of a methyl haloacetate.

-

Base Selection: A base is required to deprotonate the N-H of the 2-oxopiperazine, thereby increasing its nucleophilicity. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often ideal as it is inexpensive and easily removed during workup. Stronger bases like sodium hydride (NaH) can also be used, particularly if the starting amine is less reactive.[7]

-

Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is preferred. These solvents can dissolve the reactants, including the ionic base, but do not participate in hydrogen bonding that could shield the nucleophile, thus allowing the Sₙ2 reaction to proceed efficiently.

-

Alkylating Agent: Methyl bromoacetate is a highly effective alkylating agent for this transformation due to the good leaving group ability of the bromide ion.[8] Methyl chloroacetate is a viable, often more economical, alternative.[7]

Detailed Synthesis Protocol

-

Reaction Setup: To a solution of 2-oxopiperazine (1.0 equiv.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equiv.). Stir the suspension at room temperature for 30 minutes.

-

Addition of Alkylating Agent: Add methyl bromoacetate (1.1 equiv.) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Work-up: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9][10]

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue using silica gel flash column chromatography to yield the pure this compound.[9]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Patents

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile intermediate for constructing more complex molecules with therapeutic potential. The piperazinone core provides a rigid and synthetically accessible scaffold that can be further functionalized. The presence of the methyl ester allows for straightforward conversion to a carboxylic acid or amide, enabling linkage to other molecular fragments.

The broad applicability of the piperazine and oxopiperazine scaffold is documented in numerous patents and scientific articles, highlighting its importance in modern drug discovery.[1]

-

Oncology: Piperazine derivatives have been investigated as inhibitors of key cancer-related enzymes. For example, they form the core of certain Poly (ADP-ribose) polymerase (PARP) inhibitors used in breast cancer therapy and MEK inhibitors for hepatocarcinoma.

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in drugs targeting the CNS. It is found in antipsychotics and is a key component in the synthesis of vortioxetine, a drug used for treating depression and anxiety.[11]

-

Infectious Diseases: The structural features of piperazine derivatives make them suitable candidates for anti-infective agents. They have been explored for their antibacterial and antiprotozoan activities.[12]

-

Autoimmune and Inflammatory Diseases: The scaffold is utilized in the development of CXCR3 modulators, which are promising for treating autoimmune disorders like rheumatoid arthritis and inflammatory conditions.[13]

The existence of numerous patents covering compounds derived from this and related structures underscores its commercial relevance and the continued interest of the pharmaceutical industry in this chemical class.[1][11][12][13][14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. Its straightforward and efficient synthesis via N-alkylation makes it readily accessible for research and development. The inherent structural and chemical properties of the oxopiperazine ring, combined with the versatile methyl acetate handle, provide a robust platform for the generation of diverse molecular libraries. Its widespread application in the synthesis of compounds targeting a multitude of diseases, from cancer to CNS disorders, confirms its status as a valuable intermediate for drug discovery professionals.

References

-

PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

ResearchGate. End-group functionalization of poly(2-oxazoline)s using methyl bromoacetate as initiator followed by direct amidation. [Link]

-

David Publishing. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1] OXAZIN-4-YL) ACETATE DERIV. [Link]

-

PubMed Central. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. [Link]

-

Macmillan Group - Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]

- Google Patents.

-

World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

-

Organic & Biomolecular Chemistry. DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. [Link]

-

MDPI. The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. [Link]

-

Google Patents. EP3024832B1 - 2-([1][15]triazol-1-yl)-ethanone derivatives.

-

AccelaChem. 89852-17-5,Methyl 3-Oxopiperazine-2-acetate. [Link]

- Google Patents. US5229382A - 2-methyl-thieno-benzodiazepine.

-

PubChem. Methyl 2-[2-(2-oxo-4-phenyl-azetidin-1-yl)pentanoylamino]acetate. [Link]

- Google Patents.

-

Arctom. CAS NO. 89852-17-5 | methyl 2-(3-oxopiperazin-2-yl)acetate. [Link]

Sources

- 1. Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 89852-17-5,Methyl 3-Oxopiperazine-2-acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Methyl 2-(3-oxopiperazin-2-yl)acetate | CymitQuimica [cymitquimica.com]

- 4. 89852-17-5 CAS MSDS (methyl 2-[(2S)-3-oxo-2,4,5,6-tetrahydropyrazin-2-yl]acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS 89852-17-5: (2R)-2-(2-methoxy-2-oxoethyl)-3-oxopiperaz… [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

- 7. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. US5229382A - 2-methyl-thieno-benzodiazepine - Google Patents [patents.google.com]

- 12. US3580914A - Derivatives of n-methylpiperazine - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate from 2-Oxopiperazine

Introduction: The Significance of the 2-Oxopiperazine Scaffold

The 2-oxopiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active molecules.[1] Its rigid, yet conformationally versatile structure provides a three-dimensional framework that can present substituents in precise orientations for optimal interaction with biological targets. Consequently, derivatives of 2-oxopiperazine are integral to the discovery and development of novel therapeutics, from enzyme inhibitors to receptor modulators.

This application note provides a comprehensive guide to the synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate, a key intermediate for introducing a carboxymethyl group onto the 2-oxopiperazine core. This functionalization serves as a versatile handle for further chemical elaboration, such as amide bond formation or ester hydrolysis, enabling the construction of diverse compound libraries for drug discovery campaigns. We will delve into the mechanistic rationale, provide a field-proven protocol, and detail the necessary analytical methods for self-validation of the synthesis.

Mechanistic Insights and Strategic Considerations: The N1 vs. N4 Alkylation Challenge

The synthesis of this compound is achieved via a direct N-alkylation of 2-oxopiperazine (also known as piperazin-2-one) with methyl bromoacetate. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The 2-oxopiperazine ring possesses two distinct nitrogen atoms: an amide nitrogen at the N1 position and a secondary amine nitrogen at the N4 position.

-

N4 Nitrogen: This nitrogen behaves as a typical secondary amine and is inherently more nucleophilic than the N1 nitrogen. Direct alkylation under neutral or mildly basic conditions would likely favor substitution at this position.

-

N1 Nitrogen: This is an amide nitrogen. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity.

To achieve the target N1-alkylation, it is necessary to deprotonate the amide proton at the N1 position. This generates a potent nucleophilic anion (an amidate) that can readily attack the electrophilic carbon of methyl bromoacetate in a classic SN2 reaction. The choice of base is therefore critical; it must be strong enough to deprotonate the N1 amide (pKa ≈ 17-18) but ideally not so harsh as to promote side reactions like ester hydrolysis. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF).

The overall synthetic transformation is depicted below:

Caption: Reaction scheme for the N1-alkylation of 2-oxopiperazine.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the N-alkylation of lactams and related heterocycles.[2][3] It is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| 2-Oxopiperazine | ≥97% | Sigma-Aldrich | 5625-67-2 | Store in a desiccator. |

| Methyl Bromoacetate | ≥98% | Sigma-Aldrich | 96-32-2 | Lachrymator, handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Finely powdered for best results. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | 68-12-2 | Use a sure-seal bottle. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |

| Saturated Sodium Bicarbonate (aq) | - | - | - | For work-up. |

| Brine (Saturated NaCl aq) | - | - | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | 7487-88-9 | For drying organic layers. |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | - | For reaction monitoring. |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-oxopiperazine (1.00 g, 10.0 mmol, 1.0 eq) and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

-

Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the suspension for 15 minutes at room temperature.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add methyl bromoacetate (1.04 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. The reaction should remain under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-oxopiperazine is consumed. A suitable eluent is 10% Methanol in Dichloromethane. The starting material and product can be visualized under UV light (if applicable) or by staining with a potassium permanganate solution.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold water and stir for 15 minutes.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or solid.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution, for example, starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is often effective at separating the product from any unreacted starting materials or byproducts.

-

Final Product: The pure this compound should be isolated as a white solid or a colorless oil. The yield is typically in the range of 70-85%.

Characterization and Data Interpretation

Validation of the final product's identity and purity is essential. The following data are expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (400 MHz, CDCl₃): Based on spectral data from a closely related structure found in the patent literature, the following characteristic peaks are expected.[1]

-

δ ~3.92 (s, 2H): This singlet corresponds to the two protons of the methylene group (-CH₂-) attached to the N1 nitrogen. The singlet multiplicity indicates no adjacent protons.

-

δ ~3.71 (s, 3H): This singlet is characteristic of the three protons of the methyl ester group (-OCH₃).

-

δ ~3.4-3.6 (m, 4H): These signals, likely appearing as multiplets, correspond to the four protons of the two methylene groups within the piperazine ring (-NCH₂CH₂NH-).

-

δ (broad s, 1H): A broad singlet corresponding to the N-H proton of the secondary amine at the N4 position. The chemical shift of this proton can be variable and it may exchange with D₂O.

-

-

¹³C NMR (100 MHz, CDCl₃): (Predicted values)

-

δ ~170 ppm: Carbonyl carbon of the ester.

-

δ ~165 ppm: Carbonyl carbon of the amide (C2).

-

δ ~52 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~50 ppm: Methylene carbon attached to N1 (-NCH₂CO-).

-

δ ~45-48 ppm: Methylene carbons of the piperazine ring (C3 and C5).

-

δ ~42 ppm: Methylene carbon of the piperazine ring (C6).

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product.

-

Expected [M+H]⁺: 173.0921 (Calculated for C₇H₁₃N₂O₃⁺)

Conclusion

The N-alkylation of 2-oxopiperazine with methyl bromoacetate is a robust and efficient method for the synthesis of this compound. By carefully selecting a suitable base to ensure regioselective alkylation at the N1 position, this valuable synthetic intermediate can be prepared in good yield. The protocol described herein, coupled with rigorous analytical characterization, provides researchers, scientists, and drug development professionals with a reliable pathway to access this versatile building block for the advancement of medicinal chemistry programs.

References

-

Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(4), 3114–3123. Available from: [Link]

- CN108610333B. Inducing MDM2 to self-degrade E3 ubiquitin ligase dimer amide micromolecule PROTACs. Google Patents.

-

El-Faham, A., et al. (2018). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 3(1), x172205. Available from: [Link]

-

Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 3(11), 4345-4348. Available from: [Link]

-

Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. Available from: [Link]

Sources

- 1. CN108610333B - Inducing MDM2 to self-degrade E3 ubiquitin ligase dimer amide micromolecule PROTACs - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Purification of Methyl 2-(2-oxopiperazin-1-yl)acetate by Normal-Phase Column Chromatography

Abstract

Methyl 2-(2-oxopiperazin-1-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug development. Its synthesis typically yields a crude product mixture containing unreacted starting materials, by-products, and other process-related impurities, necessitating a reliable purification strategy. The compound's inherent polarity, stemming from its ester, lactam, and dual nitrogen functionalities, presents a challenge for standard chromatographic methods. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using silica gel column chromatography. We emphasize a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC) and culminating in a preparative column separation using a modified eluent system to ensure high purity and yield.

Introduction and Scientific Rationale

The purification of polar, nitrogen-containing compounds like this compound on silica gel is often complicated by strong, undesirable interactions between the basic nitrogen centers of the analyte and the acidic silanol (Si-OH) groups on the silica surface. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the stationary phase.

This protocol overcomes these challenges by employing a normal-phase chromatography system with a mobile phase modified by a basic additive.[1] Normal-phase chromatography utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[2][3] Non-polar impurities are eluted first, followed by the target compound and then more polar impurities, by gradually increasing the polarity of the mobile phase.[4] The addition of a small percentage of a base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent serves a critical function: it deactivates the acidic silanol sites on the silica gel, preventing ionic interactions and ensuring the analyte elutes with a symmetrical peak shape, thereby maximizing separation efficiency.

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[5] |

| Molecular Weight | 172.18 g/mol | PubChem[5][6] |

| Physical Form | Solid | Chemical Suppliers[6][7] |

| Melting Point | 95-96 °C | Chemical Suppliers[7] |

| Polarity | Polar, due to ester, amide (lactam), and amine functionalities. Soluble in polar organic solvents. | Inferred from structure & piperazine solubility data |

Overall Purification Workflow

The purification process is a systematic workflow designed to ensure reproducibility and success. It begins with analytical TLC to define the separation conditions, followed by the preparative column chromatography procedure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 3. columbia.edu [columbia.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-(3-oxopiperazin-2-yl)acetate | CymitQuimica [cymitquimica.com]

- 7. 89852-17-5 CAS MSDS (methyl 2-[(2S)-3-oxo-2,4,5,6-tetrahydropyrazin-2-yl]acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Notes and Protocols for the Derivatization of Methyl 2-(2-oxopiperazin-1-yl)acetate in Structure-Activity Relationship (SAR) Studies

Introduction: The 2-Oxopiperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone in the design of therapeutic agents, recognized for its ability to impart favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] Specifically, the 2-oxopiperazine (or piperazinone) moiety, a structural variant, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including potent inhibition of enzymes like acetylcholinesterase and β-secretase 1, which are implicated in Alzheimer's disease, and as inhibitors of the dengue virus.[][3]

The parent compound, Methyl 2-(2-oxopiperazin-1-yl)acetate, presents a versatile template for the exploration of structure-activity relationships (SAR). This document provides a detailed guide for the strategic derivatization of this scaffold, outlining robust synthetic protocols and analytical methodologies to support drug discovery campaigns. The inherent functionalities of this molecule—a secondary amine, a lactam, and a methyl ester—offer multiple handles for chemical modification, allowing for a systematic investigation of how structural changes influence biological activity.

Strategic Approaches to Derivatization for SAR Exploration

The exploration of SAR for the this compound core is centered around three primary vectors of chemical modification. The rationale behind this strategic diversification is to probe the chemical space around the core scaffold to identify key pharmacophoric features that govern target engagement and biological response.

-

Vector 1: N-4 Substitution of the Piperazinone Ring: The secondary amine at the N-4 position is a prime site for introducing a wide array of substituents. This position often plays a crucial role in establishing interactions with biological targets, such as hydrogen bonding or ionic interactions.[4] Modifications at this site can significantly impact a compound's potency, selectivity, and physicochemical properties.

-

Vector 2: Amide Bond Formation via the Methyl Ester: The methyl ester provides a convenient handle for the synthesis of a diverse library of amides. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of various functional groups that can probe different regions of a target's binding pocket.[5]

-

Vector 3: Modification of the Acetate Side Chain: While less common, modifications to the acetate linker itself, such as the introduction of alkyl groups at the alpha-carbon, can be explored to investigate the impact of conformational rigidity and steric bulk on biological activity.

The following diagram illustrates these key derivatization points on the core scaffold.

Sources

Application Notes & Protocols: Evaluating "Methyl 2-(2-oxopiperazin-1-yl)acetate" for Antiviral Drug Development

Introduction: The Rationale for Investigating Piperazine Derivatives in Antiviral Research

The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Its derivatives have been successfully developed into drugs for a range of therapeutic areas, including infectious diseases.[2] In the realm of virology, numerous piperazine-containing compounds have shown promise as antiviral agents, targeting various stages of the viral life cycle.[3] This has led to a growing interest in the synthesis and evaluation of novel piperazine derivatives as potential antiviral therapeutics.

"Methyl 2-(2-oxopiperazin-1-yl)acetate" is a novel compound featuring the core 2-oxopiperazine moiety. While direct antiviral data for this specific molecule is not yet prevalent in public literature, its structural alerts suggest the potential for interaction with viral or host cell targets. The presence of the ester and lactam functionalities offers sites for hydrogen bonding and potential covalent interactions, making it an intriguing candidate for antiviral screening.

These application notes provide a comprehensive guide for researchers and drug development professionals on the systematic evaluation of "this compound" as a potential antiviral drug candidate. The protocols outlined herein cover the essential stages of preclinical antiviral drug discovery, from initial synthesis and in vitro screening to mechanism of action studies and preliminary in vivo efficacy assessment.

Part 1: Synthesis and Characterization of this compound

A reliable synthetic route and thorough characterization are the cornerstones of any drug discovery program. While several methods for synthesizing piperazine derivatives exist, a common approach involves nucleophilic substitution reactions.[1]

Proposed Synthesis Protocol

A plausible synthetic route to this compound could involve the reaction of 2-oxopiperazine with methyl 2-bromoacetate in the presence of a suitable base to facilitate the N-alkylation.

Materials:

-

2-oxopiperazine

-

Methyl 2-bromoacetate

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

To a solution of 2-oxopiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Property | Method | Expected Result |

| Molecular Formula | - | C7H12N2O3 |

| Molecular Weight | Mass Spectrometry (MS) | 172.18 g/mol |

| Appearance | Visual Inspection | White to off-white solid |

| Melting Point | Melting Point Apparatus | To be determined |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |

| Identity | 1H NMR, 13C NMR | Spectra consistent with the proposed structure |

Part 2: In Vitro Antiviral Screening Cascade

The initial evaluation of an antiviral candidate involves a series of in vitro assays to determine its efficacy and safety profile. This cascade approach allows for the efficient identification of promising compounds while minimizing resource expenditure.

Cytotoxicity Assessment: Establishing a Therapeutic Window

Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.[4] This is essential for calculating the selectivity index (SI), a key parameter in drug development.[4]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

-

Host cell line (e.g., Vero, MDCK, Huh-7, depending on the target virus)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Step-by-Step Protocol:

-

Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Efficacy Testing: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.[6][7]

Protocol: Plaque Reduction Neutralization Test (PRNT)

Materials:

-

Confluent monolayer of host cells in 6-well or 12-well plates

-

Target virus stock of known titer (Plaque Forming Units/mL)

-

This compound serial dilutions

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

Step-by-Step Protocol:

-

Prepare serial dilutions of the compound in serum-free medium.

-

Mix each compound dilution with a standardized amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[8]

-

Wash the confluent cell monolayers with PBS.

-

Inoculate the cells with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.[9]

-

Remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fix the cells with a formalin solution and stain with crystal violet.

-

Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[10]

Data Analysis and Interpretation

The primary output of the initial in vitro screening is the Selectivity Index (SI), which is a ratio of the compound's cytotoxicity to its antiviral activity.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a more promising therapeutic window. Generally, an SI of >10 is considered a good starting point for further investigation.

Hypothetical In Vitro Screening Data:

| Virus | Host Cell | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | MDCK | >100 | 8.5 | >11.8 |

| Herpes Simplex Virus-1 (HSV-1) | Vero | >100 | 15.2 | >6.6 |

| Dengue Virus (DENV-2) | Huh-7 | >100 | 12.7 | >7.9 |

| Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | >100 | 25.0 | >4.0 |

Workflow for In Vitro Antiviral Screening:

Caption: In Vitro Antiviral Screening Workflow.

Part 3: Elucidating the Mechanism of Action

Understanding how a compound inhibits viral replication is critical for its development as a therapeutic.[11] The mechanism of action (MoA) can be elucidated through a variety of assays targeting different stages of the viral life cycle.[12][13]

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Protocol: Time-of-Addition Assay

Step-by-Step Protocol:

-

Seed host cells in a multi-well plate.

-

Infect the cells with the target virus.

-

Add this compound at different time points post-infection (e.g., -2 to 0 hours, 0-2 hours, 2-4 hours, etc.).

-

At the end of the replication cycle, quantify the viral yield (e.g., by plaque assay or RT-qPCR).

-

A significant reduction in viral yield at a specific time point suggests that the compound targets the viral replication step occurring during that time window (e.g., entry, replication, assembly, or egress).

Specific Enzyme Inhibition Assays

If the time-of-addition assay suggests inhibition of viral replication, specific enzymatic assays can be performed. For example, if the compound is active against a retrovirus like HIV, a reverse transcriptase inhibition assay would be appropriate.

Protocol: Reverse Transcriptase (RT) Inhibition Assay

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT) primer

-

Labeled dNTPs (e.g., BrdU or DIG-labeled)

-

Reaction buffer

-

This compound

-

Positive control inhibitor (e.g., Nevirapine)

Step-by-Step Protocol:

-

In a microplate, combine the RT enzyme, template/primer, and reaction buffer.

-

Add serial dilutions of this compound.

-

Initiate the reaction by adding the labeled dNTPs.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction and quantify the incorporation of the labeled dNTPs using an appropriate detection method (e.g., ELISA-based).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.[14]

Hypothetical Signaling Pathway of Antiviral Action:

Caption: Hypothetical Inhibition of Reverse Transcriptase.

Part 4: In Vivo Efficacy and Safety Assessment

Promising in vitro data must be validated in a relevant animal model of the viral infection.[15] These studies provide crucial information on the compound's efficacy, pharmacokinetics, and safety in a living organism.

Animal Model Selection

The choice of animal model is critical and depends on the target virus. Common models include mice, ferrets, and non-human primates.[16]

In Vivo Efficacy Study Design

Protocol: Murine Model of Influenza Virus Infection

Materials:

-

BALB/c mice